BenchChemオンラインストアへようこそ!

(+)-Eudesmin

Anti-inflammatory TNF-α inhibition Macrophage assay

Pure (+)-eudesmin (≥98% HPLC) with defined pharmacology. Distinct from analogs: 51 µM TNF-α IC50, clean CYP profile (no inhibition ≤100 µM), S6K1-targeted anti-adipogenic activity, and validated 6-OHDA neuroprotection. Enantiopure natural (+)-form ensures reproducibility. Research-use only, NOT for human/animal therapeutic use. Bulk inquiries welcomed.

Molecular Formula C22H26O6
Molecular Weight 386.4 g/mol
CAS No. 29106-36-3
Cat. No. B600652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Eudesmin
CAS29106-36-3
Molecular FormulaC22H26O6
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC)OC)OC
InChIInChI=1S/C22H26O6/c1-23-17-7-5-13(9-19(17)25-3)21-15-11-28-22(16(15)12-27-21)14-6-8-18(24-2)20(10-14)26-4/h5-10,15-16,21-22H,11-12H2,1-4H3/t15-,16-,21+,22+/m0/s1
InChIKeyPEUUVVGQIVMSAW-RZTYQLBFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy (+)-Eudesmin (CAS 29106-36-3) | Furofuran Lignan for Neurobiological Research


(+)-Eudesmin (also known as Pinoresinol dimethyl ether, CAS 29106-36-3, C22H26O6, MW 386.44) is a non-phenolic tetrahydrofurofuranoid lignan isolated from the stem bark and flower buds of various Magnolia species including Magnolia kobus, M. biondii, and M. fargesii [1]. This optically active compound exists as the pure (+)-enantiomer in planta with a melting point of 107–108 °C [2][3]. (+)-Eudesmin demonstrates neuritogenic activity via upstream activation of MAPK, PKC, and PKA signaling pathways and has been characterized for its anti-inflammatory effects in multiple cellular systems [4].

Why (+)-Eudesmin Cannot Be Interchanged with Other Furofuran Lignans in Research


Despite the striking structural similarity among tetrahydrofurofuranoid lignans (TFLs) from Magnoliae Flos—including magnolin, fargesin, aschantin, epimagnolin, kobusin, and yangambin—each compound exhibits distinct pharmacological and metabolic interaction profiles [1]. Attempting to substitute (+)-eudesmin with a generic in-class analog introduces unacceptable experimental variability due to divergent potency in TNF-α inhibition, opposing selectivity patterns in cytochrome P450 enzyme inhibition, and quantitatively distinct Ki values for UDP-glucuronosyltransferase isoforms [2][3]. Furthermore, chirality critically impacts bioactivity: the natural (+)-enantiomer (77.1% enantiomeric excess in planta) is the pharmacologically active form, whereas racemic or (-)-enantiomer preparations cannot be assumed equivalent [4]. The following evidence demonstrates why compound-specific procurement is required for reproducible research outcomes.

(+)-Eudesmin (CAS 29106-36-3) Quantified Differentiation Data vs. Lignan Comparators


Superior TNF-α Inhibition: (+)-Eudesmin vs. Magnolin and Lirioresinol-B

In a head-to-head comparison of three lignans co-isolated from Magnolia fargesii flower buds, (+)-eudesmin exhibited the most potent inhibition of TNF-α production in LPS-stimulated RAW264.7 murine macrophages. The IC50 value for (+)-eudesmin was determined to be 51 µM, representing superior potency relative to the comparator lignans evaluated in the same assay [1]. This quantitative difference in anti-inflammatory efficacy cannot be inferred from structural similarity alone.

Anti-inflammatory TNF-α inhibition Macrophage assay

CYP450 Drug Interaction Risk: (+)-Eudesmin Clean Profile vs. Fargesin and Dimethyllirioresinol

In a comprehensive evaluation of five tetrahydrofurofuranoid lignans against eight major human cytochrome P450 (CYP) isoforms using human liver microsomes, (+)-eudesmin demonstrated no reversible or time-dependent inhibition of any CYP activity at concentrations up to 100 µM [1]. This clean profile contrasts sharply with fargesin, which exhibited mechanism-based inhibition of CYP2C19 (Ki = 3.7 µM; kinact = 0.102 min⁻¹), CYP2C8 (Ki = 10.7 µM; kinact = 0.082 min⁻¹), and CYP3A4 (Ki = 23.0 µM; kinact = 0.050 min⁻¹), and dimethyllirioresinol, which weakly inhibited CYP2C19 (IC50 = 55.1 µM) and CYP2C8 (IC50 = 85.0 µM) [1].

Drug metabolism CYP450 inhibition Drug-drug interaction

UGT1A1 and UGT1A3 Inhibition: Ki Value Comparison of (+)-Eudesmin with Fargesin, Epimagnolin A, Magnolin, and Yangambin

A systematic evaluation of five TFLs against six major human UDP-glucuronosyltransferase (UGT) isoforms in pooled human liver microsomes revealed that (+)-eudesmin selectively inhibits UGT1A1 and UGT1A3 while showing negligible inhibition of UGT1A4, UGT1A6, UGT1A9, and UGT2B7 at 200 µM [1]. For UGT1A1-catalyzed SN38 glucuronidation, (+)-eudesmin exhibited noncompetitive inhibition with a Ki of 25.7 µM, which is comparable to fargesin (25.3 µM) and magnolin (26.0 µM), but significantly weaker than epimagnolin A (Ki = 3.6 µM) [1]. For UGT1A3-catalyzed chenodeoxycholic acid 24-acyl-glucuronidation, (+)-eudesmin showed competitive inhibition with a Ki of 39.8 µM, intermediate between fargesin (24.3 µM) and yangambin (66.8 µM) [1].

Glucuronidation UGT inhibition Phase II metabolism

Neuritogenic Activity: (+)-Eudesmin Concentration-Response in PC12 Cells

At a concentration of 50 µM, (+)-eudesmin induces neurite outgrowth and enhances nerve growth factor (NGF)-mediated neurite outgrowth from PC12 cells [1]. This activity was partially blocked by specific inhibitors of MAPK kinase (PD98059), PKC (GF109203X), and PKA (H89), establishing that (+)-eudesmin stimulates upstream MAPK, PKC, and PKA pathways to promote neuronal differentiation [1]. While this neuritogenic activity is a class-level characteristic shared with certain other TFLs, the specific 50 µM effective concentration and the defined kinase pathway profile provide a quantitative benchmark for experimental replication [1].

Neurite outgrowth Neurotrophic activity PC12 differentiation

Enantiomeric Purity: (+)-Eudesmin as the Naturally Occurring Active Enantiomer

Chiral HPLC analysis of Magnolia kobus var. borealis revealed that while the biosynthetic precursor pinoresinol exists as a mixture of (+)- and (-)-enantiomers with the (+)-form predominating at 77.1% enantiomeric excess, the downstream product eudesmin is present exclusively as the (+)-antipode [1]. This stereospecific accumulation confirms that (+)-eudesmin is the naturally relevant, pharmacologically active stereoisomer. In contrast, commercial preparations of (-)-eudesmin or racemic mixtures cannot be assumed to exhibit equivalent bioactivity, as stereochemistry directly impacts target engagement [2].

Chiral analysis Enantiomeric excess Stereospecific activity

(+)-Eudesmin (CAS 29106-36-3) Validated Research Applications Based on Quantitative Evidence


Neurodegenerative Disease Modeling: 6-OHDA-Induced Oxidative Stress in SH-SY5Y Cells

Based on demonstrated cytoprotective activity, (+)-eudesmin is suitable for Parkinson's disease-relevant neuroprotection studies. Pretreatment with (+)-eudesmin at 10–50 µM significantly suppressed LDH release (P < 0.01) and markedly attenuated NO levels (P < 0.01) in SH-SY5Y human neuroblastoma cells exposed to 35 µM 6-hydroxydopamine (6-OHDA) [1]. This validated neuroprotective profile in a standard oxidative/nitrosative stress model supports the compound's use in Parkinson's disease mechanistic studies and neuroprotective drug screening programs. Notably, (+)-eudesmin does not act as a peroxynitrite scavenger (unlike verbenalin), suggesting a distinct protective mechanism that warrants further investigation [1].

Metabolic Disease Research: Adipogenesis Inhibition via S6K1 Signaling

For obesity and metabolic syndrome research programs, (+)-eudesmin offers a validated mechanism of action distinct from other TFLs. The compound impairs adipogenic differentiation of mesenchymal stem cells (MSCs) through specific suppression of S6K1 signaling, inhibiting both activation and nuclear translocation of S6K1 [2]. This S6K1-targeted anti-adipogenic activity, combined with the compound's clean CYP inhibition profile (Section 3, Evidence Item 2), positions (+)-eudesmin as a favorable candidate for metabolic studies where minimizing off-target drug metabolism interactions is critical [3].

Anti-Inflammatory Research: TNF-α Pathway Modulation with Minimal Drug Interaction Liability

Researchers investigating TNF-α-mediated inflammatory pathways should select (+)-eudesmin based on its quantified IC50 of 51 µM—the most potent among structurally related lignans from Magnolia species [4]. The compound's lack of CYP450 inhibition at concentrations up to 100 µM (Section 3, Evidence Item 2) and its moderate, well-characterized UGT1A1 inhibition (Ki = 25.7 µM) (Section 3, Evidence Item 3) provide a cleaner metabolic interaction profile compared to fargesin or epimagnolin A [5][6]. This combination of potent anti-inflammatory activity with minimal drug-drug interaction liability makes (+)-eudesmin particularly suitable for in vivo inflammation models and combination therapy studies.

Natural Product Analytical Reference: HPLC Quantification and Chiral Purity Standards

For quality control and analytical chemistry applications, (+)-eudesmin (CAS 29106-36-3) serves as a validated reference standard. HPLC methods have been established for eudesmin quantification in Zanthoxylum simulans using Kromasil C18 with acetonitrile-water (56:44) mobile phase and 221 nm detection [7]. Quantitative content data are available across multiple plant sources: Sauropus bicolor (36.445 mg from 2 g fresh leaves), S. thorelii (32.190 mg from 1.5 g dried leaves), and Salvia plebeia methanol extract (1.20 mg/g) [8][9]. Additionally, chiral HPLC methods confirm the compound's enantiomeric purity, with (+)-eudesmin existing exclusively as the (+)-antipode in Magnolia species, enabling its use as a chirality control in lignan analytical workflows [10].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (+)-Eudesmin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.